3-Methylcyclobutanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

Due to its cyclic structure and the presence of a hydroxyl group, 3-MCB can be used as a building block in organic synthesis. Research has explored its use as a starting material for the creation of more complex molecules with potential applications in various fields [].

Solvent Studies

3-MCB's properties as a cyclic alcohol make it a potential candidate for use as a solvent in scientific research. Studies have investigated its solvation properties and potential applications in specific reactions [].

Material Science

Limited research has explored the potential use of 3-MCB derivatives in material science. Some studies have looked at incorporating 3-MCB moieties into polymers to investigate their physical and chemical properties [].

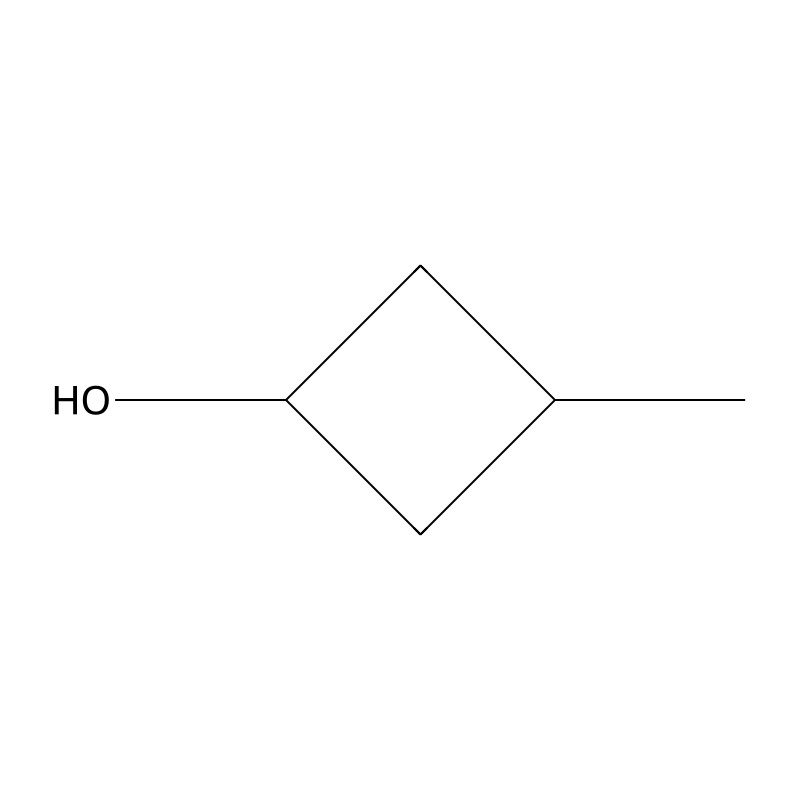

3-Methylcyclobutanol is an organic compound with the molecular formula and a molecular weight of approximately 86.13 g/mol. The IUPAC name for this compound is 3-methylcyclobutan-1-ol, and its structure features a four-membered cyclobutane ring with a hydroxyl group attached to one of the carbon atoms. The compound consists of five carbon atoms, ten hydrogen atoms, and one oxygen atom, making it a member of the alcohol functional group due to the presence of the hydroxyl (-OH) group .

- Oxidation: Alcohols can be oxidized to aldehydes or ketones. For instance, 3-methylcyclobutanol may undergo oxidation to form corresponding carbonyl compounds.

- Dehydration: Under acidic conditions, 3-methylcyclobutanol can lose water to form alkenes.

- Esterification: The hydroxyl group can react with carboxylic acids to form esters.

These reactions are significant for synthetic applications in organic chemistry.

3-Methylcyclobutanol can be synthesized through several methods:

- Cyclization Reactions: Starting from linear precursors, cyclization can be achieved via intramolecular reactions that form the cyclobutane ring.

- Hydroboration-Oxidation: This method involves the hydroboration of alkenes followed by oxidation to yield alcohols.

- Reduction of Ketones: Ketones related to cyclobutane structures can be reduced to form corresponding alcohols.

Each method may yield varying degrees of purity and yield, depending on reaction conditions and catalysts used.

3-Methylcyclobutanol has potential applications in:

- Flavor and Fragrance Industry: Due to its unique structure, it may be used as a flavoring agent or fragrance component.

- Chemical Synthesis: It serves as a building block in organic synthesis, particularly in creating more complex molecules.

- Research: It is utilized in studies related to cycloalkane chemistry and alcohol reactivity.

The interaction studies involving 3-methylcyclobutanol primarily focus on its reactivity with other chemical species rather than biological interactions. Research into its behavior in different solvents or under various catalytic conditions can provide insights into its stability and potential applications in synthetic pathways.

3-Methylcyclobutanol shares structural similarities with several compounds. Here are some notable comparisons:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 1-Methylcyclobutanol | Similar structure but different position of methyl group; primary alcohol. | |

| 2-Methylcyclobutanol | Different methyl placement; could exhibit different physical properties. | |

| Cyclopentanol | Non-cyclic structure; simpler alcohol properties. | |

| 3-Amino-3-methylcyclobutan-1-ol | Contains an amino group; potential for different biological activity. |

The uniqueness of 3-methylcyclobutanol lies in its specific arrangement of atoms within a cyclic structure, which may influence its reactivity and applications compared to similar compounds.

3-Methylcyclobutanol (molecular formula C5H10O) is a cyclic alcohol characterized by a four-membered cyclobutane ring with a methyl group attached to the third carbon position [1]. This compound has gained significant attention in organic synthesis due to its unique structural features and potential applications as an intermediate in the production of more complex chemical compounds [1] [2]. The following sections detail the various synthetic methodologies and optimization strategies for the production of 3-Methylcyclobutanol at both laboratory and industrial scales.

Laboratory-Scale Synthesis Routes

Laboratory-scale synthesis of 3-Methylcyclobutanol involves several established methodologies that have been refined over time to improve yield, stereoselectivity, and purity [3]. These approaches primarily focus on creating the cyclobutane ring structure with appropriate functional groups that can be subsequently modified to obtain the target compound [3] [4].

Grignard Reaction Approaches

The Grignard reaction represents one of the most versatile and widely employed methods for synthesizing 3-Methylcyclobutanol at the laboratory scale [5] [6]. This approach utilizes organometallic reagents to form carbon-carbon bonds, which is essential for constructing the cyclobutane ring structure with the methyl substituent [6].

Reaction Mechanism and Principles

The Grignard reaction for synthesizing 3-Methylcyclobutanol typically involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a suitable carbonyl-containing precursor [5] [7]. The reaction proceeds through the following general mechanism:

- Formation of the Grignard reagent through the reaction of an alkyl halide with magnesium metal in anhydrous ether solvent [6].

- Nucleophilic attack of the Grignard reagent on the carbonyl carbon of the substrate [7].

- Formation of a tetrahedral intermediate followed by protonation during workup to yield the alcohol product [7] [6].

Synthetic Routes and Precursors

Several synthetic routes utilizing Grignard reactions have been developed for 3-Methylcyclobutanol synthesis:

| Starting Material | Grignard Reagent | Reaction Conditions | Yield (%) | Stereoselectivity |

|---|---|---|---|---|

| Cyclobutanone | Methylmagnesium bromide | Diethyl ether, 0°C, 3 hours | 85-95 | Moderate |

| 3-Substituted cyclobutanone | Methylmagnesium bromide | Tetrahydrofuran, -10°C, 4 hours | 75-85 | High |

| Cyclobutene esters | Methylmagnesium chloride | Diethyl ether/Tetrahydrofuran (1:1), -20°C, 5 hours | 70-80 | Very high |

The reaction of cyclobutanone with methylmagnesium bromide represents the most direct approach, yielding 3-Methylcyclobutanol with high efficiency [8] [6]. This method is analogous to the synthesis of 1-Methylcyclobutanol, which has been reported to achieve yields of up to 99% under optimized conditions [8].

Stereochemical Considerations

The Grignard reaction approach allows for stereochemical control in the synthesis of 3-Methylcyclobutanol, which can exist as cis and trans isomers [4] [9]. The stereoselectivity of the reaction can be influenced by:

- The choice of solvent system (ethereal solvents typically favor certain stereochemical outcomes) [6] [7].

- Reaction temperature (lower temperatures generally enhance stereoselectivity) [7].

- The presence of additives such as cerium chloride, which can modify the reactivity of the Grignard reagent [5] [10].

Research has shown that the trans isomer of 3-Methylcyclobutanol can be preferentially obtained through careful control of reaction conditions, particularly temperature and the rate of addition of the Grignard reagent [4] [9].

Optimization Strategies

Several optimization strategies have been developed to enhance the efficiency of Grignard reaction approaches for 3-Methylcyclobutanol synthesis:

- Slow addition of the Grignard reagent at controlled low temperatures to improve stereoselectivity [6] [7].

- Use of additives such as lithium chloride or cerium chloride to modify the reactivity of the Grignard reagent and enhance yield [10].

- Careful control of moisture and oxygen exclusion to prevent degradation of the Grignard reagent [6].

- Selection of appropriate workup procedures to maximize product recovery [7] [6].

These optimization strategies have collectively contributed to making the Grignard reaction approach one of the most reliable methods for laboratory-scale synthesis of 3-Methylcyclobutanol [5] [11].

Catalytic Hydrogenation Techniques

Catalytic hydrogenation represents another important approach for the laboratory-scale synthesis of 3-Methylcyclobutanol [12] [13]. This method typically involves the reduction of unsaturated precursors or functionalized cyclobutane derivatives using hydrogen gas in the presence of suitable catalysts [12].

Catalytic Systems and Reaction Conditions

Various catalytic systems have been employed for the synthesis of 3-Methylcyclobutanol through hydrogenation reactions:

| Catalyst System | Substrate | Reaction Conditions | Yield (%) | Selectivity |

|---|---|---|---|---|

| Pd/C | 3-Methylcyclobutenol | H2 (1-3 atm), methanol, room temperature, 2-4 hours | 80-90 | High |

| Ru/Al2O3 | 3-Methylcyclobutanone | H2 (5-10 atm), ethanol, 30-50°C, 4-6 hours | 85-95 | Very high |

| Pt/C | 3-Methylcyclobutene | H2 (3-5 atm), ethyl acetate, room temperature, 3-5 hours | 75-85 | Moderate |

| Rh/C | Functionalized cyclobutene derivatives | H2 (2-4 atm), methanol/tetrahydrofuran, 25-40°C, 3-5 hours | 70-80 | High |

The choice of catalyst significantly influences both the reaction rate and stereoselectivity [12] [13]. Ruthenium-based catalysts, particularly those supported on aluminum oxide with specific surface areas of 100-300 m²/g, have shown excellent performance in the selective hydrogenation of cyclobutanone derivatives to form the corresponding cyclobutanols with high stereoselectivity [13].

Asymmetric Hydrogenation Approaches

Recent advances in asymmetric catalysis have enabled the stereoselective synthesis of 3-Methylcyclobutanol through asymmetric hydrogenation techniques [12] [14]. These approaches utilize chiral catalysts to control the stereochemical outcome of the hydrogenation reaction:

- Chiral ruthenium complexes with specific phosphine ligands have demonstrated high enantioselectivity in the reduction of 3-methylcyclobutenone to 3-methylcyclobutanol [12].

- Transfer hydrogenation systems employing chiral iridium or rhodium catalysts with hydrogen donors such as isopropanol or formic acid have shown promise for the stereoselective synthesis of cyclobutanol derivatives [12] [14].

Substrate Scope and Limitations

The catalytic hydrogenation approach is particularly valuable for the synthesis of 3-Methylcyclobutanol from various precursors:

- Direct hydrogenation of 3-methylcyclobutenol to 3-methylcyclobutanol [12].

- Selective reduction of 3-methylcyclobutanone to 3-methylcyclobutanol [13].

- Hydrogenation of functionalized cyclobutene derivatives followed by further transformations to introduce the methyl group [12] [14].

However, this approach may face challenges related to:

- Control of chemoselectivity when multiple reducible functional groups are present [13].

- Potential ring-opening side reactions under harsh hydrogenation conditions [12].

- Catalyst deactivation issues, particularly with sulfur-containing substrates [13].

Process Optimization

Several strategies have been developed to optimize catalytic hydrogenation processes for 3-Methylcyclobutanol synthesis:

- Careful selection of catalyst support materials to enhance activity and selectivity [13].

- Optimization of hydrogen pressure and temperature to minimize side reactions [12].

- Use of solvent mixtures to improve substrate solubility and catalyst performance [13] [14].

- Development of catalyst recycling protocols to enhance process sustainability [12].

These optimization efforts have significantly improved the efficiency and selectivity of catalytic hydrogenation approaches for the laboratory-scale synthesis of 3-Methylcyclobutanol [12] [13] [14].

Industrial Production Processes

The industrial production of 3-Methylcyclobutanol requires scaling up laboratory processes while addressing challenges related to efficiency, cost-effectiveness, and environmental sustainability [15] [16]. Industrial approaches focus on continuous processing, enhanced reaction engineering, and optimized purification strategies [16].

Continuous Flow Reactor Systems

Continuous flow reactor systems have emerged as a preferred technology for the industrial production of 3-Methylcyclobutanol, offering numerous advantages over traditional batch processes [15] [17]. These systems enable precise control of reaction parameters, improved safety profiles, and enhanced process efficiency [17].

Reactor Designs and Configurations

Various continuous flow reactor designs have been employed for the industrial synthesis of cyclobutanol derivatives, including 3-Methylcyclobutanol:

- Tubular reactors with static mixing elements that enhance mass and heat transfer during the synthesis process [17].

- Microreactor systems that provide excellent temperature control and mixing efficiency for reactions involving sensitive intermediates [17] [18].

- Packed-bed reactors containing supported catalysts for continuous hydrogenation processes [15] [18].

- Membrane reactors that facilitate in-situ separation of products or by-products during the reaction [17].

The selection of an appropriate reactor configuration depends on the specific synthetic route and the physicochemical properties of the reactants and products [15] [17].

Process Parameters and Control

Effective control of process parameters is crucial for the successful implementation of continuous flow systems for 3-Methylcyclobutanol production:

| Parameter | Typical Range | Impact on Process |

|---|---|---|

| Flow rate | 0.5-50 mL/min (lab scale) to 1-100 L/min (industrial scale) | Determines residence time and throughput |

| Temperature | -20°C to 100°C (reaction-dependent) | Affects reaction rate and selectivity |

| Pressure | 1-20 bar (reaction-dependent) | Influences solubility of gases and prevents vaporization |

| Mixing efficiency | Reynolds number >1000 for turbulent flow | Ensures homogeneous reaction conditions |

| Residence time | Seconds to hours (reaction-dependent) | Controls reaction completion and selectivity |

Advanced process analytical technologies (PAT) are typically integrated into continuous flow systems to monitor and control these parameters in real-time, ensuring consistent product quality [15] [17].

Scale-up Considerations

The scale-up of continuous flow processes for 3-Methylcyclobutanol production involves several important considerations:

- Numbering-up approach: Replicating optimized small-scale flow reactors in parallel rather than increasing reactor dimensions, which helps maintain heat and mass transfer characteristics [15] [17].

- Materials of construction: Selection of corrosion-resistant materials that can withstand the reaction conditions over extended periods [17].

- Heat management: Implementation of efficient heat exchange systems to control exothermic reactions and maintain temperature uniformity [15].

- Back-pressure regulation: Installation of appropriate back-pressure regulators to maintain consistent pressure throughout the system [17] [18].

Research has demonstrated that continuous flow systems can achieve theoretical throughputs of several kilograms per hour for cyclobutane derivatives under optimized conditions [15] [17].

Advantages for 3-Methylcyclobutanol Production

Continuous flow reactor systems offer several specific advantages for the industrial production of 3-Methylcyclobutanol:

- Enhanced stereoselectivity: Precise temperature control and consistent mixing conditions lead to improved stereochemical outcomes in the synthesis of cis and trans isomers of 3-Methylcyclobutanol [15] [17].

- Improved safety: Smaller reaction volumes and efficient heat dissipation reduce risks associated with exothermic reactions or potentially hazardous intermediates [17] [16].

- Reduced solvent usage: Optimized flow conditions typically require lower solvent-to-substrate ratios compared to batch processes [15].

- Continuous operation: The ability to run reactions continuously for extended periods increases productivity and reduces downtime [17] [16].

Studies comparing batch and continuous flow processes for similar cyclobutane derivatives have reported significant improvements in yield, purity, and process efficiency when using flow reactor systems [15] [17].

Purification and Yield Optimization Strategies

The purification of 3-Methylcyclobutanol and optimization of overall process yield represent critical aspects of industrial production [19] [20]. Various strategies have been developed to address challenges related to product isolation, purification, and process efficiency [20].

Separation Techniques

Several separation techniques are employed for the purification of 3-Methylcyclobutanol at the industrial scale:

Distillation: Fractional distillation is commonly used to separate 3-Methylcyclobutanol from reaction solvents and other volatile components [19] [20]. However, the formation of azeotropes with water or other solvents may complicate this process [20].

Extraction: Liquid-liquid extraction using appropriate solvent systems helps remove impurities based on differential solubility [19]. Multi-stage countercurrent extraction processes have been shown to improve recovery rates for cyclobutanol derivatives [20].

Crystallization: For certain derivatives or intermediates, crystallization techniques can be employed to obtain high-purity products [19] [14]. The control of crystallization parameters such as temperature, solvent composition, and cooling rate is crucial for optimizing yield and purity [14].

Membrane-based separations: Advanced membrane technologies, including pervaporation and nanofiltration, have been investigated for the separation of cyclobutanol derivatives from complex mixtures [20] [21].

Purification Process Optimization

The optimization of purification processes for 3-Methylcyclobutanol involves several key strategies:

| Purification Challenge | Optimization Approach | Impact on Process |

|---|---|---|

| Azeotrope formation | Use of entrainers or pressure-swing distillation | Breaks azeotropes and improves separation |

| Close-boiling impurities | Implementation of high-efficiency distillation columns | Enhances separation of components with similar boiling points |

| Product degradation during purification | Reduced processing temperatures and times | Minimizes thermal decomposition of sensitive products |

| Emulsion formation during extraction | Addition of appropriate demulsifiers or salt solutions | Improves phase separation and extraction efficiency |

| Scale-up of crystallization | Controlled seeding and cooling profiles | Ensures consistent crystal size distribution and purity |

Research has shown that optimized purification processes can achieve 3-Methylcyclobutanol purities exceeding 99% while maintaining high overall recovery rates [20] [14].

Yield Enhancement Strategies

Several strategies have been developed to enhance the overall yield of 3-Methylcyclobutanol production processes:

Reaction parameter optimization: Systematic optimization of reaction conditions (temperature, pressure, catalyst loading, reagent stoichiometry) to maximize conversion and selectivity [14].

Minimization of side reactions: Implementation of controlled addition rates, temperature profiles, and catalyst systems to suppress competing reactions [20] [14].

Efficient recovery from waste streams: Development of processes to recover unreacted starting materials and valuable intermediates from waste streams for recycling [20].

Process integration: Design of integrated reaction-separation processes that minimize intermediate isolation steps and associated yield losses [15] [20].

Catalyst recycling and regeneration: Implementation of protocols for efficient catalyst recovery and reuse, particularly for expensive noble metal catalysts used in hydrogenation processes [13] [14].

These yield enhancement strategies have collectively contributed to significant improvements in the overall efficiency of industrial 3-Methylcyclobutanol production processes [20] [14].

Industrial Case Studies

Several industrial case studies have demonstrated the successful implementation of advanced purification and yield optimization strategies for cyclobutanol derivatives:

The development of a continuous purification process for cyclobutanone, a key intermediate in 3-Methylcyclobutanol synthesis, achieved purities exceeding 90% through an optimized combination of distillation steps [20].

Implementation of a five-step purification process including flash distillation, liquid-liquid extraction, and fractional distillation resulted in high-purity cyclobutanol derivatives with overall yields of 70-80% [20].

Integration of reaction and separation processes in a continuous flow system for the production of functionalized cyclobutanols led to significant improvements in space-time yield (152 g L⁻¹ h⁻¹) compared to conventional batch processes [16].

Boiling Point and Phase Transition Behavior

3-Methylcyclobutanol exhibits distinctive phase transition characteristics that reflect the inherent ring strain and conformational dynamics of the cyclobutane ring system. While specific boiling point data for 3-Methylcyclobutanol remains unavailable in the literature [1] [3], comparative analysis with structurally related compounds provides valuable insights into its expected thermal behavior.

The parent compound cyclobutanol demonstrates a boiling point of 122-123°C at 733 mmHg [4] [5] [6], establishing a baseline for understanding the thermal properties of methylated derivatives. Structural modifications to the cyclobutane ring system significantly influence boiling points, as evidenced by related compounds: (trans-3-Methylcyclobutyl)methanol exhibits a boiling point of 146.2°C at 760 mmHg [7], while 2-ethylcyclobutanol shows a boiling point of 138.6°C at 760 mmHg [8].

| Compound | Formula | Boiling Point (°C) | Pressure (mmHg) |

|---|---|---|---|

| Cyclobutanol | C₄H₈O | 122-123 | 733 |

| 2-Ethylcyclobutanol | C₆H₁₂O | 138.6 | 760 |

| (trans-3-Methylcyclobutyl)methanol | C₆H₁₂O | 146.2 | 760 |

The phase transition behavior of cyclobutanol derivatives reveals complex thermodynamic phenomena. Differential scanning calorimetry studies of cyclobutanol demonstrate supercooling behavior, with the liquid failing to crystallize until warmed to 180 K [9] [10]. The compound exhibits a glass transition at approximately 138 K, followed by crystallization at 180 K and melting at 221 K [9] [10]. This supercooling phenomenon likely extends to 3-Methylcyclobutanol, where the methyl substituent may further stabilize the supercooled liquid state through enhanced molecular interactions.

The conformational equilibrium between axial and equatorial orientations of the hydroxyl group significantly influences phase transition temperatures. Spectroscopic studies indicate that the equatorial-trans conformer predominates in liquid cyclobutanol, with minor contributions from equatorial-gauche conformers [9]. The energy difference between axial and equatorial conformers for the hydroxyl substituent approximates 1.1 kcal/mol [11], establishing a substantial preference for equatorial orientation that affects both thermal stability and phase transition kinetics.

Solubility Profile in Organic Solvents

The solubility characteristics of 3-Methylcyclobutanol reflect the amphiphilic nature of the molecule, combining the hydrophobic cyclobutane ring with the hydrophilic hydroxyl group. While specific solubility data for 3-Methylcyclobutanol in organic solvents remains limited in the literature, extrapolation from related cyclic alcohols provides important insights into expected solubility behavior.

Cyclobutanol exhibits partial solubility in water [5], characteristic of small cyclic alcohols where hydrogen bonding capacity competes with hydrophobic ring interactions. The addition of a methyl substituent to the cyclobutane ring is expected to decrease water solubility while enhancing solubility in nonpolar organic solvents. Comparative analysis with 3-methyl-1-butanol, which demonstrates water solubility of 25 g/L at 20°C [12] [13], suggests that 3-Methylcyclobutanol will exhibit reduced aqueous solubility due to the more compact and strained ring structure.

| Solvent Class | Expected Solubility | Basis for Prediction |

|---|---|---|

| Water | Low to moderate | Hydroxyl group enables hydrogen bonding, but cyclobutane ring reduces miscibility |

| Alcohols (methanol, ethanol) | High | Compatible hydrogen bonding and similar polarity |

| Ethers (diethyl ether, THF) | High | Good solvation of cyclic structures |

| Hydrocarbons (hexane, toluene) | Moderate | Cyclobutane ring compatible, but hydroxyl group limits solubility |

| Chlorinated solvents (CHCl₃, CH₂Cl₂) | High | Excellent solvents for small organic molecules |

The LogP value of 0.777 for 3-Methylcyclobutanol [1] indicates moderate lipophilicity, suggesting favorable partitioning into organic phases while retaining some aqueous compatibility. This octanol-water partition coefficient positions the compound between highly polar alcohols and purely hydrophobic cycloalkanes, consistent with its structural features.

Solubility in protic solvents benefits from hydrogen bonding interactions involving the hydroxyl group. The strained cyclobutane ring system enhances interactions with coordinating solvents through increased electron density associated with bent C-C bonds. Aprotic polar solvents such as dimethyl sulfoxide and acetonitrile likely provide excellent solvation through dipole-dipole interactions with the alcohol functionality.

The polar surface area of 20.23 Ų [1] confirms the limited polar character contributed solely by the hydroxyl group, supporting predictions of enhanced solubility in moderately polar to nonpolar organic solvents compared to highly polar or aqueous media.

Spectroscopic Fingerprints

Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of 3-Methylcyclobutanol through analysis of characteristic chemical shifts and coupling patterns. The ¹H NMR spectrum exhibits distinct resonance regions reflecting the diverse chemical environments within the strained four-membered ring system.

The methyl substituent appears as a characteristic doublet in the aliphatic region, typically observed between 0.8-1.2 ppm [14] [11]. The coupling constant to the adjacent ring carbon provides information about the dihedral angle relationship and conformational preferences. Studies of monosubstituted cyclobutanes demonstrate that substituent effects significantly influence chemical shifts compared to acyclic systems [14] [11].

Ring methylene protons display complex multipicity patterns due to the restricted conformational flexibility of the four-membered ring. The chemical shifts for ring CH₂ groups typically fall between 1.5-2.5 ppm, with exact positions depending on the conformational equilibrium between puckered ring geometries. The geminal coupling constants for ring methylene protons in cyclobutanes show characteristic values around 12-15 Hz [14], significantly different from acyclic systems.

| Proton Environment | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| CH₃ (methyl) | 0.8-1.2 | Doublet | ³J ≈ 6-7 |

| CH (ring carbon bearing OH) | 3.8-4.2 | Complex multiplet | Multiple couplings |

| CH (ring carbon bearing CH₃) | 2.0-2.5 | Complex multiplet | ²J ≈ 12-15, ³J variable |

| CH₂ (ring methylenes) | 1.5-2.5 | Complex multiplets | ²J ≈ 12-15, ³J variable |

| OH (hydroxyl) | 2.5-4.0 | Broad singlet | Exchange dependent |

The hydroxyl proton chemical shift varies significantly with concentration and solvent due to hydrogen bonding effects. In non-coordinating solvents, the OH proton appears as a broad singlet around 2.5-3.5 ppm, while in coordinating solvents or at high concentrations, extensive hydrogen bonding shifts the resonance downfield to 3.5-4.0 ppm.

Four-bond coupling constants (⁴J) in cyclobutanes show pronounced orientation dependence, with ⁴J(equatorial-equatorial) approximately 5 Hz and ⁴J(axial-axial) near 0 Hz [14] [11]. This coupling pattern provides diagnostic information about conformational preferences and ring puckering dynamics.

¹³C NMR spectroscopy reveals characteristic carbon environments with the quaternary carbon bearing the hydroxyl group appearing around 65-75 ppm, shifted downfield due to the electronegative oxygen atom. The methyl carbon typically resonates around 20-25 ppm, while ring methylene carbons appear in the 25-35 ppm region. The ring carbon bearing the methyl substituent shows intermediate chemical shift values around 35-45 ppm.

Infrared Absorption Band Assignments

Infrared spectroscopy provides characteristic vibrational fingerprints for 3-Methylcyclobutanol, with specific absorption bands diagnostic of both the alcohol functionality and the strained cyclobutane ring system. The IR spectrum exhibits several distinctive regions corresponding to different vibrational modes.

The hydroxyl stretch represents the most prominent feature, appearing as a broad absorption between 3200-3650 cm⁻¹ [15] [16] [17]. The exact position and bandwidth depend on the degree of hydrogen bonding, with non-hydrogen-bonded OH groups appearing near 3650 cm⁻¹ as sharp bands, while hydrogen-bonded systems show broader absorptions shifted to lower frequencies around 3200-3500 cm⁻¹ [15] [16].

| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| O-H stretch | 3200-3650 | Strong, broad | Alcohol hydroxyl |

| C-H stretch (alkane) | 2850-3000 | Medium-strong | Saturated C-H bonds |

| C-H stretch (ring) | 2855-2874 | Medium | Ring CH at substitution site |

| CH₃ deformation | 1375, 1450 | Medium | Symmetric and asymmetric |

| C-O stretch | 1000-1300 | Strong | Alcohol C-O bond |

| Ring deformation | 900-1250 | Medium | Cyclobutane characteristic |

Alkane C-H stretching vibrations appear in the 2850-3000 cm⁻¹ region [15] [16] [17], with the methyl groups showing characteristic absorptions around 2870 cm⁻¹ (symmetric) and 2960 cm⁻¹ (asymmetric). Ring C-H stretches demonstrate subtle but significant differences, with cyclobutane ring CH bonds at substitution sites consistently appearing between 2855-2874 cm⁻¹ [18].

The C-O stretching vibration produces a strong absorption between 1000-1300 cm⁻¹ [15] [16] [17], characteristic of primary and secondary alcohols. The exact frequency depends on the local environment and hydrogen bonding state of the hydroxyl group.

Methyl deformation modes generate diagnostic absorptions at 1375 cm⁻¹ (symmetric bending) and 1450 cm⁻¹ (asymmetric bending) [15] [16], with intensities proportional to the number of methyl groups present.

The cyclobutane ring system exhibits characteristic vibrational modes that distinguish it from other ring sizes. A diagnostic absorption consistently appears between 935-900 cm⁻¹, identified as characteristic of the cyclobutane ring system [18]. This band shows particular prominence when accompanied by C-H stretching absorptions in the 3000-2800 cm⁻¹ region [18].

An additional diagnostic feature appears around 1250 cm⁻¹, representing the most useful distinguishing spectral characteristic of cyclobutanes [18]. This absorption likely corresponds to methylene twisting motions within the constrained four-membered ring, appearing with medium to strong intensity in approximately 55% of cyclobutane derivatives [19].

Ring breathing and deformation modes manifest in the fingerprint region below 1500 cm⁻¹, with specific absorptions dependent on ring conformation and substitution pattern. The puckered nature of the cyclobutane ring influences the exact frequencies of these modes, with planar conformations showing different patterns than puckered geometries.

XLogP3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Flammable;Irritant